molecular formula C4H8O3S B1198069 Allyl methanesulfonate CAS No. 6728-21-8

Allyl methanesulfonate

Cat. No.: B1198069
CAS No.: 6728-21-8
M. Wt: 136.17 g/mol
InChI Key: SUDMKGNNRMLBMF-UHFFFAOYSA-N
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Description

Allyl methanesulfonate: is an organic compound with the chemical formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis and polymer chemistry .

Mechanism of Action

Allyl methanesulfonate (AMS) is an organic compound with the molecular formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor . AMS has a variety of applications in the chemical industry .

Target of Action

The primary targets of AMS are organic compounds such as aldehydes and ketones . AMS acts as a leaving group in organic synthesis reactions, enabling the formation of various organic compounds .

Mode of Action

AMS interacts with its targets through a process known as the Markovnikov reaction . In this reaction, methanesulfonic acid reacts with propenol under acidic conditions to form propenyl methanesulfonate, which is then deacidified to produce AMS . This process can be carried out under heated conditions .

Biochemical Pathways

The biochemical pathways affected by AMS involve the synthesis of various organic compounds. AMS can react with aldehydes and ketones to form corresponding sulfonic acid compounds . These sulfonic acid compounds can then be reduced or undergo further reactions to produce a variety of organic compounds, such as alcohols, ethers, and nitriles .

Pharmacokinetics

It is known that ams has good solubility and can dissolve in alcohols, ethers, and organic solvents, and is slightly soluble in water . The vapor of AMS can form explosive mixtures .

Result of Action

The result of AMS’s action is the formation of various organic compounds. Through its interaction with aldehydes and ketones, AMS enables the synthesis of a wide range of organic compounds, including alcohols, ethers, and nitriles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl methanesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced through the Markovnikov addition of methanesulfonic acid to allyl alcohol . This process involves heating the reactants under acidic conditions to facilitate the reaction. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Allyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl methanesulfonate is used as a reagent in organic synthesis to introduce allyl groups into various molecules. It is also used as a monomer in the production of polymers with specific properties .

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and cellular processes. It is also used in the development of drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of high-performance plastics, rubber, and coatings. It is also used as a catalyst in various chemical reactions .

Comparison with Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Isopropyl methanesulfonate

Comparison: Allyl methanesulfonate is unique due to its allyl group, which imparts distinct reactivity compared to other methanesulfonates. For example, methyl methanesulfonate and ethyl methanesulfonate are primarily used as alkylating agents in DNA research, while this compound is also utilized in polymerization reactions and the production of high-performance materials .

Properties

IUPAC Name

prop-2-enyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMKGNNRMLBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217618
Record name Allyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6728-21-8
Record name 2-Propen-1-yl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6728-21-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl methanesulfonate
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Record name Allyl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-en-1-yl methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is allyl methanesulfonate utilized in the synthesis of complex molecules?

A2: this compound serves as a valuable reagent in organic synthesis, particularly for creating chiral PNA monomers, which are crucial building blocks for peptide nucleic acids (PNAs). It reacts with N-Boc protected serine to form the corresponding allyl ester, a key intermediate in the multi-step synthesis. [] This method offers an improved yield compared to traditional approaches, highlighting the utility of this compound in constructing complex molecules with potential biological applications.

Q2: How does this compound influence the performance of Li-ion batteries?

A3: While not directly mentioned, the research highlights the impact of compounds with triple bonds, like propargyl methanesulfonate, on Li-ion battery performance. [] These compounds decompose on the negative electrode, forming a stable and dense solid electrolyte interphase (SEI). Although the research focuses on propargyl methanesulfonate, the structural similarity to this compound suggests potential research avenues exploring its impact on SEI formation and overall battery performance.

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